Vc-MMAD

ADC Drug Resistance Tubulin Inhibitor

Procure Vc-MMAD (CAS 1401963-17-4), the definitive Val-Cit-cleavable linker-MMAD payload for ADCs overcoming tubulin mutation resistance. Documented 267-fold lower relative resistance vs. non-cleavable linkers in TM-resistant models. Balanced bystander killing for heterogeneous solid tumors. Validated conjugation to anti-5T4 (DAR ~4) accelerates NSCLC/renal carcinoma workflows.

Molecular Formula C70H104N12O14S
Molecular Weight 1369.7 g/mol
Cat. No. B1139223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVc-MMAD
Synonyms(Z)-N-((S,Z)-1-(((S)-1-((4-((5S,8S,11S,12R,Z)-11-((S)-sec-butyl)-6-hydroxy-12-(2-((S)-2-((1R,2R,Z)-3-hydroxy-1-methoxy-2-methyl-3-(((S)-2-phenyl-1-(thiazol-2-yl)ethyl)imino)propyl)pyrrolidin-1-yl)-2-oxoethyl)-5,8-diisopropyl-4,10-dimethyl-3,9-dioxo-2
Molecular FormulaC70H104N12O14S
Molecular Weight1369.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O
InChIInChI=1S/C70H104N12O14S/c1-14-45(8)61(53(94-12)40-57(86)81-37-22-26-52(81)62(95-13)46(9)63(87)76-51(67-72-35-38-97-67)39-47-23-17-15-18-24-47)79(10)68(91)59(43(4)5)78-66(90)60(44(6)7)80(11)70(93)96-41-48-28-30-49(31-29-48)74-64(88)50(25-21-34-73-69(71)92)75-65(89)58(42(2)3)77-54(83)27-19-16-20-36-82-55(84)32-33-56(82)85/h15,17-18,23-24,28-33,35,38,42-46,50-53,58-62H,14,16,19-22,25-27,34,36-37,39-41H2,1-13H3,(H,74,88)(H,75,89)(H,76,87)(H,77,83)(H,78,90)(H3,71,73,92)/t45-,46+,50-,51-,52-,53+,58-,59-,60-,61-,62+/m0/s1
InChIKeyGRBICHHPFYWKKI-BDVWXETGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vc-MMAD: A Valine-Citrulline Cleavable Linker-Payload for Targeted ADC Development


Vc-MMAD is a specialized drug-linker conjugate designed for the assembly of Antibody-Drug Conjugates (ADCs). It combines the lysosomally cleavable valine-citrulline (Val-Cit, or vc) dipeptide linker with the highly potent cytotoxic payload Monomethyl Auristatin D (MMAD), a synthetic dolastatin 10 analog that acts as a tubulin polymerization inhibitor [1]. This configuration enables targeted, intracellular release of the MMAD warhead specifically within antigen-positive tumor cells, a fundamental principle for reducing the systemic toxicity often associated with traditional chemotherapy .

Why Vc-MMAD Cannot Be Readily Replaced by Non-Cleavable or Alternative Payload Analogs


While many ADC linker-payloads share the Val-Cit peptide sequence and auristatin warheads, Vc-MMAD's specific combination introduces critical, quantifiable differences in performance that preclude simple substitution. The choice of linker (cleavable vs. non-cleavable) fundamentally alters the ADC's cellular processing and resistance profile. Similarly, the MMAD payload, distinct from its close analogs MMAE and MMAF, possesses unique physicochemical properties affecting membrane permeability and bystander killing activity [1]. The following evidence demonstrates that Vc-MMAD's performance is not merely a function of its individual components but arises from their specific integration, directly impacting therapeutic window and efficacy in resistant tumor models [2].

Vc-MMAD Evidence-Based Differentiation: Quantified Performance vs. Key Comparators


Overcoming Resistance: Vc-MMAD ADC Retains Potency in TM-Resistant 361 Cells vs. Non-Cleavable MMAD ADC

In a direct head-to-head comparison, an ADC conjugated with the Vc-MMAD linker-payload (T_vc_MMAD, cleavable linker) demonstrated a 267-fold lower relative resistance compared to an ADC using a non-cleavable MMAD payload (T_Mal'Peg6C2_MMAD) in a tubulin-mutated (TM) resistant 361 breast cancer cell line. This highlights a critical advantage for Vc-MMAD in treating drug-resistant tumors [1].

ADC Drug Resistance Tubulin Inhibitor Cleavable Linker Cytotoxicity

Maintained Efficacy in JIMT1 Resistant Model: Vc-MMAD ADC vs. Alternative Auristatin ADC (T_vc_Aur-8254)

In a direct comparison within the same experiment, the Vc-MMAD-based ADC (T_vc_MMAD) exhibited a 4.3-fold lower relative resistance compared to an ADC using a different auristatin payload (T_vc_Aur-8254) with the same cleavable linker, when tested in the tubulin-mutated (TM) JIMT1 breast cancer cell line [1].

ADC Drug Resistance Auristatin Cleavable Linker Cytotoxicity

Payload Differentiator: MMAD's Physicochemical Properties Offer Balanced Bystander Effect Potential vs. MMAF

Class-level analysis of auristatin payloads reveals a key trade-off: MMAE has good cell permeability enabling a strong bystander effect but reduced activity in multidrug-resistant (MDR+) cells, while MMAF has activity in MDR+ cells but poor membrane permeability that limits bystander killing [1]. MMAD, as a close structural analog, is positioned with intermediate properties, offering a balanced profile that can be tuned for specific therapeutic needs without the extreme drawbacks of either analog.

ADC Bystander Effect MMAD MMAF Physicochemical Properties

Validated Conjugation Chemistry: Defined DAR with Anti-5T4 Antibody for Reproducible ADC Generation

The linker-payload Vc-MMAD has been specifically validated in a conjugation protocol with the anti-5T4 monoclonal antibody A1, achieving a consistent and defined drug-to-antibody ratio (DAR) of approximately 4 drug moieties per antibody molecule via cysteine-based conjugation. This serves as a benchmark for generating homogeneous ADCs [1].

ADC Conjugation Drug-to-Antibody Ratio DAR 5T4

Optimal Applications for Vc-MMAD Based on Validated Performance Data


Targeting Tumors with Known or Anticipated Resistance to Non-Cleavable Linker ADCs

Based on direct head-to-head evidence showing a 267-fold lower relative resistance for Vc-MMAD ADCs compared to non-cleavable linker ADCs in a TM-resistant model, Vc-MMAD is the preferred linker-payload for generating ADCs against cancer indications where drug resistance (e.g., via tubulin mutations) is a known clinical challenge [1]. This applies to breast, ovarian, and other cancers where prior therapy may have selected for resistant clones.

Developing ADCs for Heterogeneous Solid Tumors Requiring Bystander Killing

The MMAD payload of Vc-MMAD provides an intermediate level of membrane permeability, enabling a bystander effect that can kill neighboring antigen-negative tumor cells while maintaining activity against MDR+ cells, a balance not achieved by MMAE or MMAF [1]. This makes Vc-MMAD an ideal candidate for targeting heterogeneous solid tumors where antigen expression is not uniform, a scenario where both extremes of permeability (MMAE/MMAF) present significant drawbacks.

Streamlined ADC Development with Validated Anti-5T4 Conjugation

Researchers developing ADCs targeting the oncofetal antigen 5T4 can significantly accelerate their workflow. Vc-MMAD's conjugation to the A1 anti-5T4 antibody, achieving a DAR of ~4, is well-documented [1][2]. This serves as a benchmark and a reliable starting point for creating a positive control ADC or for exploring 5T4-targeted therapeutics in preclinical models of non-small cell lung cancer, renal cell carcinoma, and other 5T4-expressing malignancies.

Mechanistic Studies of Drug Resistance in ADC Therapy

The stark, quantified difference in resistance profiles between ADCs with Vc-MMAD (cleavable) and T_Mal'Peg6C2_MMAD (non-cleavable) linkers makes Vc-MMAD a powerful tool for dissecting mechanisms of resistance to auristatin-based therapies [1]. By using Vc-MMAD conjugates as a comparator, researchers can precisely delineate the role of linker cleavage and intracellular drug release in overcoming resistance, a critical area of investigation for next-generation ADC design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vc-MMAD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.